3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one
Overview
Description
3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The morpholine ring is introduced via nucleophilic substitution reactions. The tert-butylphenyl group is usually added through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butylphenyl group may contribute to the compound’s stability and lipophilicity, affecting its distribution and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide: This compound shares the oxadiazole and tert-butylphenyl groups but has an ethylpropanamide moiety instead of the morpholine ring.
4-tert-Butylphenylboronic acid: While structurally simpler, this compound also features the tert-butylphenyl group and is used in similar applications.
4,4’-Di-tert-butylbiphenyl: This compound contains two tert-butylphenyl groups and is used in materials science and organic synthesis.
Uniqueness
3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one is unique due to its combination of the oxadiazole ring, morpholine ring, and tert-butylphenyl group. This combination imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)15-6-4-14(5-7-15)18-20-16(25-21-18)8-9-17(23)22-10-12-24-13-11-22/h4-7H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYVWHMINYFBFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320856 | |
Record name | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876713-53-0 | |
Record name | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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